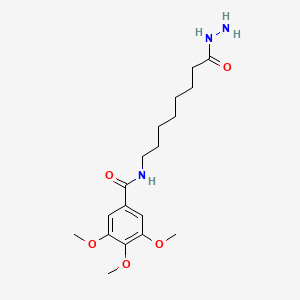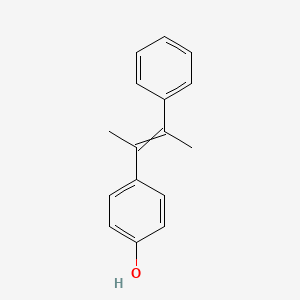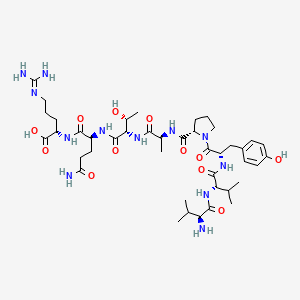![molecular formula C24H29N7O B12618401 9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)
9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a triazolo-naphthyridine core, a benzyl group, and a morpholinyl-propylamino substituent. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolo-Naphthyridine Core: The synthesis begins with the formation of the triazolo-naphthyridine core through a cyclization reaction. This step often involves the reaction of a suitable naphthyridine derivative with a triazole precursor under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazolo-naphthyridine intermediate.
Attachment of the Morpholinyl-Propylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Benzyl halides, morpholinyl-propylamines, and other nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may yield reduced derivatives. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activities. It may be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Biological Research: The compound can be used as a tool in biological research to study its effects on various biological pathways and targets.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying chemical reactivity and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Inhibition of Protein Function: The compound may inhibit the function of specific proteins, leading to changes in cellular processes.
Induction of Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Benzyl-(3-morpholin-4-yl-propyl)-amine: This compound shares the morpholinyl-propylamino group with the target compound but lacks the triazolo-naphthyridine core.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities with the target compound.
Uniqueness
The uniqueness of 9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile lies in its combination of a triazolo-naphthyridine core with a benzyl group and a morpholinyl-propylamino substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H29N7O |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
9-benzyl-5-(3-morpholin-4-ylpropylamino)-8,10-dihydro-7H-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile |
InChI |
InChI=1S/C24H29N7O/c25-15-21-20-7-10-30(16-19-5-2-1-3-6-19)17-22(20)24-28-27-18-31(24)23(21)26-8-4-9-29-11-13-32-14-12-29/h1-3,5-6,18,26H,4,7-14,16-17H2 |
InChI Key |
ZHGNUGDWTCKISA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=C(N3C2=NN=C3)NCCCN4CCOCC4)C#N)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Hydroxy-3-{[(pyridin-3-yl)methyl]sulfamoyl}propanamide](/img/structure/B12618337.png)
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)




![(5E)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12618384.png)

